molecular formula C33H60N4O6 B12295119 Glycine, N,N-bis[2-oxo-2-[(2,2,6,6-tetramethyl-4-piperidinyl)oxy]ethyl]-, 2,2,6,6-tetramethyl-4-piperidinyl ester CAS No. 64022-57-7

Glycine, N,N-bis[2-oxo-2-[(2,2,6,6-tetramethyl-4-piperidinyl)oxy]ethyl]-, 2,2,6,6-tetramethyl-4-piperidinyl ester

Cat. No.: B12295119
CAS No.: 64022-57-7
M. Wt: 608.9 g/mol
InChI Key: OUBISKKOUYNDML-UHFFFAOYSA-N
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Description

Tris(2,2,6,6-tetramethylpiperidin-4-yl) 2,2’,2’'-nitrilotriacetate is a complex organic compound known for its unique structural properties and diverse applications. This compound is characterized by the presence of three 2,2,6,6-tetramethylpiperidin-4-yl groups attached to a nitrilotriacetate backbone. It is widely used in various fields, including chemistry, biology, medicine, and industry, due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tris(2,2,6,6-tetramethylpiperidin-4-yl) 2,2’,2’'-nitrilotriacetate typically involves the reaction of 2,2,6,6-tetramethylpiperidine with nitrilotriacetic acid. The reaction is carried out under controlled conditions, often using a solvent such as chloroform or dichloromethane. The process may involve the use of a catalyst to facilitate the reaction and improve yield. The reaction conditions, including temperature and time, are optimized to ensure the complete formation of the desired product .

Industrial Production Methods

In industrial settings, the production of tris(2,2,6,6-tetramethylpiperidin-4-yl) 2,2’,2’'-nitrilotriacetate is scaled up using large reactors and automated systems. The process involves the continuous addition of reactants and the use of advanced purification techniques to isolate the final product. Quality control measures are implemented to ensure the consistency and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Tris(2,2,6,6-tetramethylpiperidin-4-yl) 2,2’,2’'-nitrilotriacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of tris(2,2,6,6-tetramethylpiperidin-4-yl) 2,2’,2’'-nitrilotriacetate include:

Major Products Formed

The major products formed from the reactions of tris(2,2,6,6-tetramethylpiperidin-4-yl) 2,2’,2’'-nitrilotriacetate depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Mechanism of Action

The mechanism of action of tris(2,2,6,6-tetramethylpiperidin-4-yl) 2,2’,2’'-nitrilotriacetate involves its ability to interact with free radicals and reactive oxygen species. The compound acts as a scavenger, neutralizing these reactive species and preventing oxidative damage to cells and materials. This protective effect is attributed to the presence of the 2,2,6,6-tetramethylpiperidin-4-yl groups, which are known for their antioxidant properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tris(2,2,6,6-tetramethylpiperidin-4-yl) 2,2’,2’'-nitrilotriacetate is unique due to its combination of three 2,2,6,6-tetramethylpiperidin-4-yl groups attached to a nitrilotriacetate backbone. This structure imparts enhanced stability and reactivity

Properties

CAS No.

64022-57-7

Molecular Formula

C33H60N4O6

Molecular Weight

608.9 g/mol

IUPAC Name

(2,2,6,6-tetramethylpiperidin-4-yl) 2-[bis[2-oxo-2-(2,2,6,6-tetramethylpiperidin-4-yl)oxyethyl]amino]acetate

InChI

InChI=1S/C33H60N4O6/c1-28(2)13-22(14-29(3,4)34-28)41-25(38)19-37(20-26(39)42-23-15-30(5,6)35-31(7,8)16-23)21-27(40)43-24-17-32(9,10)36-33(11,12)18-24/h22-24,34-36H,13-21H2,1-12H3

InChI Key

OUBISKKOUYNDML-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1)(C)C)OC(=O)CN(CC(=O)OC2CC(NC(C2)(C)C)(C)C)CC(=O)OC3CC(NC(C3)(C)C)(C)C)C

Origin of Product

United States

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